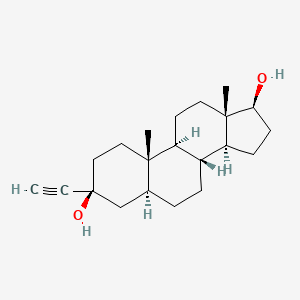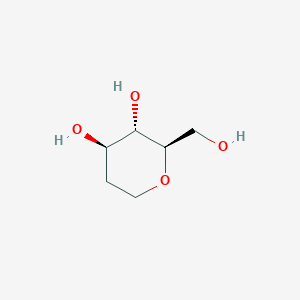
3-(3,5-ジヒドロキシフェニル)プロパン酸
概要
説明
3-(3,5-Dihydroxyphenyl)propanoic acid, also known as 3,5-Dihydroxyphenylpropionoic acid, is a metabolite of alkylresorcinols. It was first identified in human urine and can be quantified in both urine and plasma. This compound is considered an alternative biomarker for whole grain wheat intake .
科学的研究の応用
3-(3,5-Dihydroxyphenyl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Acts as a biomarker for whole grain wheat intake.
Medicine: Investigated for its potential role in reducing the risk of metabolic syndrome.
Industry: Utilized in the production of various chemical products
作用機序
Target of Action
3-(3,5-Dihydroxyphenyl)propanoic acid, also known as DHPPA, is a metabolite of alkylresorcinols . Alkylresorcinols are phenolic lipids found in high amounts in whole-grain wheat and rye . Therefore, DHPPA can be considered as a biomarker of whole grain wheat and rye intake .
Mode of Action
It’s known that dhppa is a metabolite of alkylresorcinols, which are absorbed in the human body and then metabolized into dhppa .
Biochemical Pathways
DHPPA is involved in the metabolism of alkylresorcinols, which are phenolic lipids found in whole grain wheat and rye . Alkylresorcinols are absorbed in the human body and then metabolized into DHPPA . This process is part of the larger biochemical pathway of phenolic lipid metabolism.
Pharmacokinetics
The pharmacokinetics of DHPPA have been studied in humans. It has been found that DHPPA can be quantified in urine and plasma . A study found that approximately 43% of ingested alkylresorcinols, from which DHPPA is derived, were recovered in urine within 25 hours . This suggests that DHPPA has good bioavailability.
Result of Action
For example, whole grain intake, which leads to alkylresorcinol and subsequently DHPPA production, has been associated with a decreased risk of metabolic syndrome .
生化学分析
Biochemical Properties
3-(3,5-Dihydroxyphenyl)propanoic acid plays a significant role in biochemical reactions, particularly as a metabolite of alkylresorcinols. It interacts with several enzymes and proteins, including those involved in the metabolism of phenolic compounds. For instance, it is known to interact with enzymes such as superoxide dismutase (SOD), which plays a crucial role in oxidative stress response . The nature of these interactions often involves the modulation of enzyme activity, either through direct binding or through influencing the expression levels of these enzymes.
Cellular Effects
The effects of 3-(3,5-Dihydroxyphenyl)propanoic acid on various cell types and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to regulate insulin resistance and lipid metabolism in high-fat diet mice, thereby impacting cellular processes related to obesity and metabolic syndrome . Additionally, it affects oxidative stress response, which is crucial for maintaining cellular homeostasis.
Molecular Mechanism
At the molecular level, 3-(3,5-Dihydroxyphenyl)propanoic acid exerts its effects through several mechanisms. It binds to specific biomolecules, influencing their activity. For instance, it can act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. The compound also affects gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in metabolism and stress response .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(3,5-Dihydroxyphenyl)propanoic acid can change over time. Studies have shown that the stability and degradation of this compound can influence its long-term effects on cellular function. For example, its stability in plasma and urine allows for its use as a biomarker over extended periods . Its degradation products may also have biological activity, which needs to be considered in long-term studies.
Dosage Effects in Animal Models
The effects of 3-(3,5-Dihydroxyphenyl)propanoic acid vary with different dosages in animal models. At lower doses, it has been observed to have beneficial effects, such as reducing insulin resistance and regulating lipid metabolism . At higher doses, there may be toxic or adverse effects, which need to be carefully monitored. Threshold effects are also observed, where the compound’s efficacy plateaus beyond a certain dosage .
Metabolic Pathways
3-(3,5-Dihydroxyphenyl)propanoic acid is involved in several metabolic pathways. It is a product of the metabolism of alkylresorcinols and can further undergo various biochemical transformations. Enzymes such as superoxide dismutase (SOD) and other oxidoreductases play a role in its metabolism . These pathways influence metabolic flux and the levels of metabolites, impacting overall cellular metabolism.
Transport and Distribution
The transport and distribution of 3-(3,5-Dihydroxyphenyl)propanoic acid within cells and tissues involve specific transporters and binding proteins. It is known to be transported across cell membranes and distributed in various tissues, including the liver and kidneys . The localization and accumulation of this compound can affect its biological activity and efficacy as a biomarker.
Subcellular Localization
The subcellular localization of 3-(3,5-Dihydroxyphenyl)propanoic acid is crucial for its activity and function. It is often found in the cytoplasm and can be directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization influences its interactions with other biomolecules and its overall biological effects.
準備方法
Synthetic Routes and Reaction Conditions
3-(3,5-Dihydroxyphenyl)propanoic acid can be synthesized through the following steps:
Starting Material: The synthesis begins with resorcinol.
Alkylation: Resorcinol undergoes alkylation with 3-chloropropanoic acid under basic conditions to form 3-(3,5-dihydroxyphenyl)propanoic acid.
Purification: The product is then purified using recrystallization techniques.
Industrial Production Methods
Industrial production methods for 3-(3,5-Dihydroxyphenyl)propanoic acid are not well-documented. the synthesis typically involves large-scale chemical reactions under controlled conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
3-(3,5-Dihydroxyphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Ethers or esters.
類似化合物との比較
Similar Compounds
3-(2,4-Dihydroxyphenyl)propanoic acid: Similar structure but different hydroxyl group positions.
3,4-Dihydroxyphenylpropanoic acid: Similar structure with hydroxyl groups at different positions.
3,5-Dihydroxybenzoic acid: Similar functional groups but different carbon backbone
Uniqueness
3-(3,5-Dihydroxyphenyl)propanoic acid is unique due to its specific hydroxyl group positions, which influence its chemical reactivity and biological activity. Its role as a biomarker for whole grain wheat intake also sets it apart from other similar compounds .
特性
IUPAC Name |
3-(3,5-dihydroxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c10-7-3-6(1-2-9(12)13)4-8(11)5-7/h3-5,10-11H,1-2H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITPFIKQWNDGDLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1O)O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90181110 | |
| Record name | 3,5-Dihydroxyphenylpropionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90181110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26539-01-5 | |
| Record name | 3-(3,5-Dihydroxyphenyl)-1-propanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26539-01-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Dihydroxyphenylpropionic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026539015 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5-Dihydroxyphenylpropionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90181110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-Dihydroxyhydrocinnamic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,5-DIHYDROXYPHENYLPROPIONOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7YU8R3VQ5R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3,5-Dihydroxyphenylpropionic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0125533 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is 3-(3,5-Dihydroxyphenyl)propanoic acid (DHPPA) and where is it found?
A1: 3-(3,5-Dihydroxyphenyl)propanoic acid (DHPPA) is a phenolic acid primarily found as a metabolite of alkylresorcinols (ARs). ARs themselves are lipids present in the bran of whole-grain wheat and rye. [, ]
Q2: How does DHPPA relate to whole-grain intake?
A2: DHPPA, along with 3,5-dihydroxybenzoic acid (DHBA), is considered a potential biomarker for whole-grain wheat and rye intake. These compounds are not present in refined grains and their levels in urine correlate with the amount of whole grains consumed. [, , , ]
Q3: How reliable are DHPPA and other AR metabolites as biomarkers for whole-grain intake?
A3: Research suggests that while urinary DHPPA and other AR metabolites show promise as biomarkers, several factors can influence their levels besides whole-grain consumption. These include age, sex, BMI, vitamin C intake, and individual variations in metabolism. [, , ]
Q4: How is DHPPA metabolized and excreted?
A4: Studies in rats suggest that DHPPA, like other AR metabolites, is eliminated primarily through urine. The elimination half-life increases with the length of the side chain of the parent AR molecule. Interestingly, DHPPA formation from ARs seems to be slower than its elimination, implying that the rate of metabolism, not excretion, primarily governs its plasma concentration. [] Human studies indicate a potential role for enterohepatic circulation in DHPPA metabolism, meaning it gets reabsorbed after being secreted in bile. []
Q5: Are there any advantages to measuring intact alkylresorcinols over their metabolites like DHPPA as biomarkers?
A5: Research indicates that measuring intact alkylresorcinols in plasma might be a more accurate method for assessing whole-grain intake. This is because, unlike DHPPA and DHBA, the levels of intact alkylresorcinols seem less affected by factors other than alkylresorcinol intake. []
Q6: Have there been any human studies investigating DHPPA?
A6: Yes, several human studies have been conducted. For instance, a study involving healthy adults investigated the pharmacokinetics of DHPPA and other AR metabolites after consuming whole-grain wheat bread. [] Another study explored DHPPA as a potential biomarker of compliance in a whole-grain intervention trial. []
Q7: What is the role of the gut microbiome in the relationship between DHPPA and cardiovascular health?
A7: A study on women from the TwinsUK cohort found a negative association between DHPPA and atherosclerotic cardiovascular disease (ASCVD) risk. Interestingly, the gut microbiome, particularly the genus 5-7N15, was found to partially mediate this association, suggesting a potential role for the gut microbiome in mediating the cardiovascular benefits of DHPPA and potentially other phenolic acids. []
Q8: Are there any newly discovered AR metabolites that could be useful alongside DHPPA?
A8: Yes, research has identified novel AR metabolites like 5-(3,5-dihydroxyphenyl)pentanoic acid (DHPPTA) and 2-(3,5-dihydroxybenzamido)acetic acid (DHBA glycine) in both mice and humans. These compounds, alongside DHPPA and DHBA, may improve the accuracy of assessing whole-grain intake in future studies. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![8,9-Dihydro-6H-pyrido[2,1-b]quinazolin-11(7H)-one](/img/structure/B1199183.png)









![2-Amino-3-[3-amino-6-[1-(dimethylamino)ethyl]oxan-2-yl]oxy-6-methoxy-5-(methylamino)cyclohexane-1,4-diol](/img/structure/B1199203.png)
